2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride
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Overview
Description
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H12ClF3O3S. This compound is characterized by the presence of a sulfonyl chloride group, which is a functional group known for its reactivity in various chemical reactions. The trifluoropropan-2-yl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with 1,1,1-trifluoropropan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation: The compound can be oxidized to form sulfone derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used. The reaction is usually performed at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed. The reaction conditions may vary depending on the desired product.
Major Products Formed
Sulfonamide derivatives: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonic acids: Formed from hydrolysis.
Sulfone derivatives: Formed from oxidation.
Scientific Research Applications
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are valuable intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoropropan-2-yl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the trifluoropropan-2-yl group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of the trifluoropropan-2-yl group, offering different reactivity and properties.
2-Methyl-3-hydroxypropane-1-sulfonyl chloride: The precursor to the target compound, lacking the trifluoropropan-2-yl group.
Uniqueness
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the trifluoropropan-2-yl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its simpler counterparts.
Biological Activity
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride, with the CAS number 1517681-22-9, is a sulfonyl chloride compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C6H11ClF3O2S |
Molecular Weight | 268.68 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Purity | 98% |
Sulfonyl chlorides are known for their reactivity due to the presence of the sulfonyl group (-SO2Cl). This reactivity allows them to participate in various nucleophilic substitution reactions, which can lead to the formation of biologically active compounds. The trifluoropropan-2-yl group may enhance the lipophilicity and metabolic stability of the molecule, potentially influencing its biological interactions.
Antimicrobial Activity
Research has indicated that sulfonyl chlorides can exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays performed on related sulfonyl compounds have shown varying degrees of toxicity against cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated against human cancer cell lines such as HeLa and MCF-7. These studies typically employ MTT assays to assess cell viability post-treatment .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various sulfonyl chlorides against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential for development as antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could activate caspase pathways, leading to increased apoptosis rates in treated cell lines compared to controls .
Properties
Molecular Formula |
C7H12ClF3O3S |
---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
2-methyl-3-(1,1,1-trifluoropropan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClF3O3S/c1-5(4-15(8,12)13)3-14-6(2)7(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
XLAQEFCCSJXOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)C(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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